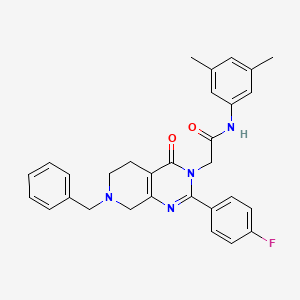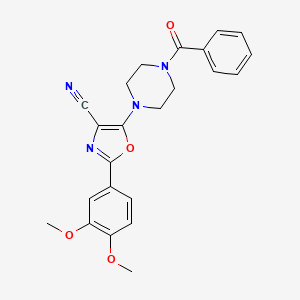
5-(2-Bromophenyl)-3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromophenyl)-3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the oxadiazole family, which has been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Design and Synthesis : A study by Sanjeeva et al. (2021) highlighted the design and synthesis of benzofuran-oxadiazole hybrids. These derivatives were evaluated for their antimicrobial activity, demonstrating the potential application of such compounds in battling microbial infections.
Corrosion Inhibition
- Corrosion Inhibition Properties : A research conducted by Ammal et al. (2018) explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in acidic environments. Their study provides insights into the protective potential of these compounds in industrial applications.
Chemical Synthesis and Transformations
- Chemical Reactions and Mechanisms : The work of Kammel et al. (2015) examined the reactions of brominated benzolactone/lactam with various agents, offering valuable information on the chemical behaviors and potential synthesis pathways involving oxadiazoles.
Photodynamic Therapy
- Photodynamic Therapy Application : A study by Pişkin et al. (2020) described the synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, indicating the potential use of such compounds in photodynamic therapy, particularly for cancer treatment.
Enzyme Inhibition
- Aldose Reductase Inhibitors : Research by La Motta et al. (2008) explored 1,2,4-oxadiazol-5-yl-acetic acids as aldose reductase inhibitors. They demonstrated potent in vivo activity, suggesting applications in preventing conditions like cataract development.
Antioxidant Properties
- Antioxidant Activity : Li et al. (2011) identified several bromophenols from the marine red alga Rhodomela confervoides, exhibiting strong antioxidant activities. This suggests the potential of these compounds in food preservation or health supplements Li et al. (2011).
Neuroprotective Effects
- Alzheimer’s Disease Research : Mei et al. (2017) synthesized benzothiazol-based 1,3,4-oxadiazole derivatives and evaluated their neuroprotective effects against Alzheimer’s disease, indicating the potential application of these compounds in treating neurological disorders Mei et al. (2017).
Mesomorphic Behavior and Luminescence
- Mesogenic and Luminescent Properties : Han et al. (2010) studied the mesomorphic behavior and photoluminescent property of new mesogens containing 1,3,4-oxadiazole, which can be applied in advanced materials like liquid crystals and photoluminescent devices Han et al. (2010).
Eigenschaften
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN4O2/c1-20-14-21(2)16-25(15-20)32-28(36)19-35-29(23-8-10-24(31)11-9-23)33-27-18-34(13-12-26(27)30(35)37)17-22-6-4-3-5-7-22/h3-11,14-16H,12-13,17-19H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAWASMIHMALNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chloro-4-methylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2938166.png)
![1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-N-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2938167.png)
![(1R,2R,4S,7S,8S,11R,12R,18R)-7-(furan-3-yl)-13-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosane-5,15,20-trione](/img/structure/B2938168.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2938169.png)
![3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2938174.png)
![1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2938175.png)

![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2938178.png)
![2-[[5-(3,4-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2938181.png)

![1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2938183.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-3-carboxamide](/img/structure/B2938186.png)